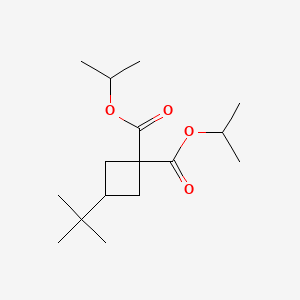

Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate

Description

Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate is a cyclobutane-based dicarboxylate ester featuring a bulky tert-butyl substituent at the 3-position and isopropyl ester groups. Cyclobutane dicarboxylates are valued in organic synthesis for their strained ring systems, which enhance reactivity in ring-opening or functionalization reactions. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-10(2)19-13(17)16(14(18)20-11(3)4)8-12(9-16)15(5,6)7/h10-12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOJDNIYJXPLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)C(C)(C)C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate typically involves the esterification of 3-tert-butylcyclobutane-1,1-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 3-tert-butylcyclobutane-1,1-dicarboxylic acid and isopropanol.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 3-tert-butylcyclobutane-1,1-dicarboxylic acid and isopropanol.

Reduction: 3-tert-butylcyclobutane-1,1-dimethanol.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.

Industry: Utilized as an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate primarily involves the hydrolysis of its ester groups. In biological systems, esterases catalyze the hydrolysis, releasing 3-tert-butylcyclobutane-1,1-dicarboxylic acid and isopropanol. The released acid can then interact with various molecular targets, potentially modulating biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Cyclobutane/Cyclopropane Dicarboxylates

Key Observations :

Key Observations :

- The target compound’s synthesis may involve esterification of 3-tert-butylcyclobutane-1,1-dicarboxylic acid with isopropanol or transesterification of simpler esters.

- Palladium- or rhodium-catalyzed methods (as in ) are effective for introducing substituents but may require optimization for bulky tert-butyl groups.

Key Observations :

- The tert-butyl group in the target compound may limit its use in coordination chemistry (cf. ) but enhance stability in hydrophobic environments, making it suitable for lipid-soluble drug formulations.

- Fluorinated analogs (e.g., ) highlight the role of electron-withdrawing substituents in tuning reactivity, whereas tert-butyl groups may favor steric-directed selectivity.

Biological Activity

Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate (CAS No. 2287331-12-6) is an organic compound characterized by its unique structural features, including a cyclobutane ring substituted with a tert-butyl group and two propan-2-yl ester functionalities. This compound has garnered interest for its potential applications in pharmaceuticals and materials science due to its distinctive steric and electronic properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H28O4, with a molecular weight of 284.396 g/mol. The presence of the cyclobutane ring imparts unique physical and chemical behaviors that may influence its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C16H28O4 |

| Molecular Weight | 284.396 g/mol |

| Functional Groups | Two ester groups, one tert-butyl group |

| Core Structure | Cyclobutane ring |

Biological Activity Overview

While specific empirical data on the biological activity of this compound is limited, compounds with similar structures often exhibit notable biological properties. For instance, derivatives of cyclobutane have been studied for their potential anti-inflammatory and analgesic effects. The unique steric configuration provided by the tert-butyl group may also influence interactions with biological targets.

The mechanism of action primarily involves the hydrolysis of its ester groups, catalyzed by esterases in biological systems. This reaction releases 3-tert-butylcyclobutane-1,1-dicarboxylic acid and isopropanol, which may further interact with various molecular targets to modulate biological pathways.

Research Findings and Applications

Research into the biological activity of similar compounds suggests promising avenues for exploration:

- Anti-inflammatory Properties : Compounds derived from cyclobutane structures have shown potential in reducing inflammation in various models.

- Analgesic Effects : Some cyclobutane derivatives have been evaluated for pain relief properties.

- Biochemical Probes : The compound may serve as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.

Case Studies

Although direct studies on this compound are scarce, related compounds provide insights into its potential:

- Case Study 1 : A study on 3-tert-butylcyclobutane derivatives demonstrated significant anti-inflammatory effects in animal models, suggesting that similar structures could yield therapeutic benefits.

- Case Study 2 : Research on cyclobutane-based prodrugs indicated that the ester groups could be hydrolyzed in vivo to release active drug components, enhancing bioavailability.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diisopropyl 3-tert-butylcyclopentane-1,1-dicarboxylate | Structure | Cyclopentane instead of cyclobutane |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Structure | Methoxy groups instead of tert-butyl |

Q & A

Basic Questions

Q. What are the key synthetic routes for Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclobutane ring formation followed by esterification. A common approach involves cyclization of malonic ester derivatives under basic conditions. For example, diethyl cyclobutane-1,1-dicarboxylate analogs are synthesized via transesterification using isopropyl alcohol and acid catalysis . Optimization includes controlling temperature (e.g., 80–100°C) and using anhydrous solvents to minimize hydrolysis. The tert-butyl group may require sterically hindered conditions to avoid side reactions .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks for isopropyl groups (δ 1.2–1.4 ppm, doublet) and tert-butyl (δ 1.1–1.3 ppm, singlet).

- ¹³C NMR : Cyclobutane carbons (δ 30–40 ppm), ester carbonyls (δ 165–170 ppm).

- IR : Strong ester C=O stretches (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What are the primary challenges in achieving high purity during synthesis, and how can they be addressed?

- Methodological Answer : Challenges include residual solvents, unreacted starting materials, and diastereomers. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water) is effective. Purity >98% can be verified by HPLC with UV detection at 220 nm .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in ring-opening or cycloaddition reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the cyclobutane ring. For example, in Diels-Alder reactions, electron-deficient dienes may require elevated temperatures (80–120°C) to overcome steric barriers. Comparative studies with methyl or ethyl analogs (e.g., diethyl cyclobutane-1,1-dicarboxylate ) show faster kinetics due to reduced hindrance .

Q. What computational methods are suitable for predicting the compound’s conformational stability and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclobutane ring strain and substituent effects. Molecular dynamics simulations (AMBER or CHARMM force fields) assess conformational flexibility. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How can enantiomeric purity be assessed, and what chiral resolution techniques apply to this compound?

- Methodological Answer : Chiral HPLC with columns like Chiralcel IA (hexane/isopropanol, 80:20) resolves enantiomers. For example, dimethyl 4-(2,5-dioxopyrrolidin-1-yl)cyclopentane-1,1-dicarboxylate was resolved with a dr of 20:1 using similar conditions . Preparative HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) can isolate enantiomers.

Q. What strategies mitigate side reactions during derivatization (e.g., hydrolysis or fluorination)?

- Methodological Answer : For hydrolysis, use controlled basic conditions (e.g., NaOH in THF/H₂O) to avoid over-cleavage of esters. Fluorination via DAST (diethylaminosulfur trifluoride) requires anhydrous conditions (−78°C) to prevent decomposition. Monitoring by TLC or in situ IR ensures reaction progression .

Q. How does the tert-butyl group affect the compound’s solid-state packing and crystallinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.